molecular formula C11H9F4N B14790543 (2,4-Bis(difluoromethyl)phenyl)propanenitrile

(2,4-Bis(difluoromethyl)phenyl)propanenitrile

Cat. No.: B14790543
M. Wt: 231.19 g/mol
InChI Key: DIAQTCPWIZYWCJ-UHFFFAOYSA-N
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Description

(2,4-Bis(difluoromethyl)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4N and a molecular weight of 231.19 g/mol It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(difluoromethyl)phenyl)propanenitrile typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the addition of a propanenitrile group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of difluoromethyl groups using halogenating agents.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like sodium cyanide or other nitrile-forming agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Steps: Including distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(difluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The difluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

    Substitution Reagents: Including halides, alkylating agents, or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in the replacement of difluoromethyl groups with other functional groups.

Scientific Research Applications

(2,4-Bis(difluoromethyl)phenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Bis(difluoromethyl)phenyl)propanenitrile involves its interaction with molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)propanenitrile: Lacks the additional difluoromethyl group, which may result in different chemical properties and reactivity.

    (2,4-Bis(trifluoromethyl)phenyl)propanenitrile: Contains trifluoromethyl groups instead of difluoromethyl, leading to variations in electronic and steric effects.

Uniqueness

(2,4-Bis(difluoromethyl)phenyl)propanenitrile is unique due to the presence of two difluoromethyl groups, which can significantly impact its chemical behavior and potential applications. The combination of these groups with the propanenitrile moiety provides a distinct set of properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H9F4N

Molecular Weight

231.19 g/mol

IUPAC Name

3-[2,4-bis(difluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H9F4N/c12-10(13)8-4-3-7(2-1-5-16)9(6-8)11(14)15/h3-4,6,10-11H,1-2H2

InChI Key

DIAQTCPWIZYWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)F)CCC#N

Origin of Product

United States

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